molecular formula C8H12N4 B1266130 2-(Pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 33851-99-9

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B1266130
CAS No.: 33851-99-9
M. Wt: 164.21 g/mol
InChI Key: SUJUREVSGVCELS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a bioactive compound that has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . Additionally, it has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets by binding to their active sites, which leads to changes in their function. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway, which is essential for glucose metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . Its antioxidative and antibacterial properties have also been described. Furthermore, it has been found to influence the cell cycle .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions often involve inhibition or modulation of enzyme activity, which can lead to various downstream effects in biochemical pathways. For instance, the inhibition of phosphodiesterase type 5 by this compound can result in increased levels of cyclic GMP, influencing vasodilation and other physiological processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to changes in cell proliferation, apoptosis, and metabolic activity. Additionally, this compound has demonstrated antioxidative and antibacterial properties, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit phosphodiesterase type 5, resulting in increased cyclic GMP levels . Additionally, this compound can modulate the activity of the insulin-like growth factor 1 receptor, influencing cell growth and metabolism . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell cycle progression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular energy production, redox balance, and other metabolic processes. Additionally, the compound’s metabolism may involve phase II pathways, including glucuronidation and conjugation with creatinine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUREVSGVCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187491
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33851-99-9
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33851-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033851999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidinyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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